2-Benzyloxy-3-methoxy-5-methylaniline
Description
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-methoxy-5-methyl-2-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-11-8-13(16)15(14(9-11)17-2)18-10-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |
InChI Key |
PYXMIACNTYLQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-Benzyloxy-3-methoxy-5-methylaniline, differing primarily in substituent groups and their positions (Table 1). These differences significantly impact their chemical behavior and applications.
Key Structural and Functional Comparisons
2-Bromo-4-methoxy-5-methylaniline (CAS 328400-86-8)
- Replaces the benzyloxy group with a bromo atom at the 2-position.
- Bromo substituents enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to benzyloxy groups, which are typically protective or sterically hindering .
- Similarity score: 0.75.
Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS 169044-96-6) Introduces an ester group (methoxycarbonyl) at the 2-position and a bromo atom at the 5-position. Similarity score: 0.74.
2-Amino-5-bromo-3-methoxybenzoic acid (CAS 864293-44-7) Features a carboxylic acid group at the 2-position, replacing the benzyloxy group. The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the ether-linked benzyloxy group’s inertness in acidic conditions . Similarity score: 0.76.
2-Amino-5-bromo-4-methoxybenzoic acid (CAS 169045-04-9) Differs in the position of the methoxy group (4-position vs. 3-position in the target compound). Positional isomerism affects electronic distribution: para-methoxy groups exert stronger electron-donating effects than meta-substituted ones, altering reactivity in electrophilic substitutions . Similarity score: 0.76.
Table 1: Structural Comparison of this compound and Analogous Compounds
| Compound Name | CAS Number | Key Substituents | Functional Groups | Similarity Score |
|---|---|---|---|---|
| This compound | Not provided | 2-Benzyloxy, 3-methoxy, 5-methyl | Ether, amine | N/A |
| 2-Bromo-4-methoxy-5-methylaniline | 328400-86-8 | 2-Bromo, 4-methoxy, 5-methyl | Halide, amine | 0.75 |
| Methyl 2-amino-5-bromo-4-methoxybenzoate | 169044-96-6 | 2-Amino, 5-bromo, 4-methoxy, ester | Ester, amine, halide | 0.74 |
| 2-Amino-5-bromo-3-methoxybenzoic acid | 864293-44-7 | 2-Amino, 5-bromo, 3-methoxy, acid | Carboxylic acid, amine | 0.76 |
| 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9 | 2-Amino, 5-bromo, 4-methoxy, acid | Carboxylic acid, amine | 0.76 |
Research Findings and Implications
Reactivity and Applications :
- Bromo-substituted analogs (e.g., CAS 328400-86-8) are preferred in cross-coupling reactions due to bromine’s role as a leaving group, whereas the benzyloxy group in the target compound may serve as a protective moiety or steric hindrance in synthesis .
- Carboxylic acid derivatives (e.g., CAS 864293-44-7) exhibit higher solubility in aqueous media, making them suitable for biological applications, while methyl groups enhance membrane permeability in drug design .
Electronic Effects :
Steric Considerations :
- The benzyloxy group’s bulkiness in the target compound may hinder reactions at the aromatic ring, whereas smaller substituents (e.g., bromo, methyl) favor regioselective modifications .
Preparation Methods
Direct Alkylation of Hydroxyl Groups
A primary approach involves alkylation of phenolic hydroxyl groups using benzyl bromide. The process typically requires:
-
Protection of the amine group to prevent side reactions during alkylation.
-
Selective benzyl ether formation at position 2.
-
Methoxy introduction at position 3 via O-methylation or substitution.
Example Pathway (Inferred from):
-
Starting Material : 2-Hydroxy-5-methylaniline.
-
Amine Protection : Convert the aniline group to an amide or use a benzyl protective group.
-
Benzyl Ether Formation : React with benzyl bromide in the presence of a base (e.g., NaOH, K₂CO₃) to form the 2-benzyloxy derivative.
-
Methoxy Introduction : Methylate the hydroxyl group at position 3 using methyl iodide or dimethyl sulfate.
-
Deprotection : Remove the amine-protecting group to yield the final product.
Table 1: Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Purpose | Yield (Estimated) |
|---|---|---|---|
| Amine Protection | BzCl, TEA, DMAP, CH₂Cl₂ | Prevent amine side reactions | High (90–95%) |
| Benzyl Ether Formation | BnBr, K₂CO₃, DMF, 60–80°C | Alkylation at position 2 | Moderate (70–80%) |
| Methoxy Introduction | CH₃I, K₂CO₃, DMF, 40–60°C | O-Methylation at position 3 | High (85–90%) |
| Deprotection | H₂/Pd-C, EtOH, rt | Remove benzyl or amide group | High (95–100%) |
Multi-Step Functionalization via Electrophilic Aromatic Substitution
An alternative route employs electrophilic substitution to introduce substituents:
-
Nitration/Sulfonation : Introduce a directing group (e.g., nitro or sulfonyl) to guide subsequent substitutions.
-
Reduction/Methylation : Convert nitro to amine or hydroxyl to methoxy.
Industrial and Scalable Methods
Table 2: Catalytic Systems for Benzyl Ether Formation
Green Chemistry Approaches
Sustainable methods minimize waste and reduce environmental impact:
-
Solvent-Free Reactions : Use ionic liquids or mechanochemical grinding.
-
Recyclable Catalysts : Employ heterogeneous catalysts (e.g., zeolites) for easy separation.
Example :
-
Solvent-Free Benzyl Ether Formation : React 2-hydroxy-5-methylaniline with benzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Analytical Characterization
Spectral Data
Q & A
Q. What are the optimal synthetic routes for 2-Benzyloxy-3-methoxy-5-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection of functional groups. For example, benzyloxy and methoxy groups can be introduced via nucleophilic substitution or Ullmann coupling reactions. A common approach is to start with a substituted aniline derivative (e.g., 3-methoxy-5-methylaniline) and perform benzyloxy protection under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires strict control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Side reactions, such as over-alkylation, are mitigated by using excess benzyl bromide and inert atmospheres (N₂/Ar) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : To assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 6.5–6.8 ppm (aniline aromatic protons), and δ 3.8–4.0 ppm (methoxy and benzyloxy methylene groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 258.3 g/mol) via ESI-MS .
Advanced Research Questions
Q. What mechanistic challenges arise during regioselective functionalization of this compound?
- Methodological Answer : The electron-donating methoxy and benzyloxy groups direct electrophilic substitution to specific positions. For example, nitration occurs preferentially at the para position to the methoxy group. However, steric hindrance from the benzyloxy group can reduce reactivity. Computational studies (DFT) are recommended to predict regioselectivity, complemented by experimental validation using controlled reaction conditions (e.g., low-temperature nitration with HNO₃/AcOH) .
Q. How do solvent polarity and catalyst choice affect cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require polar aprotic solvents (e.g., DMF, THF) to solubilize the aromatic amine. Catalyst systems like Pd(PPh₃)₄ with K₃PO₄ as a base yield higher conversions (~80%) compared to Pd(OAc)₂. Steric effects from the benzyloxy group necessitate longer reaction times (24–48 hours) . For air-sensitive reactions, Schlenk line techniques are critical to prevent catalyst deactivation .
Q. How should researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer : Discrepancies in oxidation studies (e.g., quinone formation vs. degradation) may stem from varying experimental setups. To reconcile
- Standardize reaction conditions (e.g., use H₂O₂/Fe²⁺ Fenton system at pH 5–7).
- Monitor intermediates via LC-MS to identify degradation pathways.
- Compare results with structurally similar compounds (e.g., 4-Benzyloxyaniline hydrochloride, which shows oxidative stability up to 100°C in dry environments) .
Data-Driven Analysis
Q. What computational tools are recommended for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450).
- QSAR Models : Train models on datasets of substituted anilines to correlate substituent effects (e.g., logP, Hammett constants) with bioactivity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) based on methoxy/benzyloxy substituents .
Safety and Handling
Q. What precautions are necessary for handling this compound in air-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
